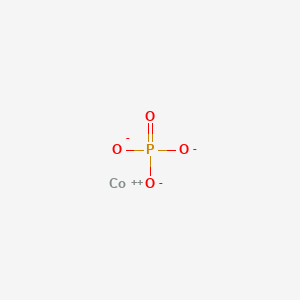

Cobalt hydrogen phosphate

Description

Properties

CAS No. |

13596-21-9 |

|---|---|

Molecular Formula |

CoHO4P |

Molecular Weight |

153.905 g/mol |

IUPAC Name |

cobalt(2+);phosphate |

InChI |

InChI=1S/Co.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |

InChI Key |

UQEXUNADTVCXEU-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Co+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Co+2] |

Other CAS No. |

13596-21-9 |

Origin of Product |

United States |

Foundational & Exploratory

The Crystalline Landscape of Cobalt Hydrogen Phosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various cobalt hydrogen phosphate (B84403) compounds. It is designed to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development who are interested in the synthesis, characterization, and potential applications of these materials. This document summarizes key crystallographic data, details experimental protocols for synthesis and analysis, and illustrates the general workflow for the characterization of these compounds.

Crystallographic Data of Cobalt Hydrogen Phosphates

The crystal structures of cobalt hydrogen phosphates exhibit significant diversity, with variations in hydration states, the presence of additional ions, and the inclusion of organic templates. This section presents the crystallographic data for several distinct cobalt hydrogen phosphate compounds in a structured format to facilitate comparison.

Table 1: Crystallographic Data for Cobalt Dihydrogen Phosphate Dihydrate

| Parameter | Value |

| Formula | Co(H₂PO₄)₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Structure Description | The structure consists of layers of corner-connected CoO₄(H₂O)₂ octahedra and dihydrogen phosphate tetrahedra. These layers are linked by hydrogen bonds to form a three-dimensional structure.[1] |

Table 2: Crystallographic Data for a Lazulite-Related this compound Hydroxide

| Parameter | Value |

| Formula | Co₃(HPO₄)₂(OH)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Lattice Parameters | a = 7.532(1) Å |

| b = 7.516(1) Å | |

| c = 7.700(2) Å | |

| β = 121.91(1)° | |

| Z = 2 | |

| Structure Determination | Determined from X-ray powder data using direct methods and refined with the Rietveld method. Hydrogen atoms were located from neutron powder diffraction data.[2] |

| Note | The material is isostructural with the mineral lazulite.[2] |

Table 3: Crystallographic Data for an Organically Templated this compound

| Parameter | Value |

| Formula | [H₃N(CH₂)₃NH₃][Co(HPO₄)₂] |

| Synthesis Temperature | 433 K |

| Structure Description | This compound features anionic chains of [Co(HPO₄)₂]²⁻ constructed from edge-sharing 4-membered rings of alternating CoO₄ and HPO₄ tetrahedra. These chains are held together by a network of hydrogen bonds involving both interchain and chain-diamine interactions.[3] |

Table 4: Crystallographic Data for Cobalt(II) Orthophosphate

| Parameter | Value |

| Formula | Co₃(PO₄)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | a = 8.457 Å |

| b = 5.086 Å | |

| c = 8.895 Å | |

| Coordination Environment | Cobalt ions occupy both octahedral (six-coordinate) and pentacoordinate sites in a 1:2 ratio.[4][5][6] |

Experimental Protocols

The synthesis of cobalt hydrogen phosphates can be achieved through various methods, with hydrothermal and solvothermal techniques being particularly common for producing crystalline materials.

Hydrothermal Synthesis of Hydrous Cobalt Phosphate

This method is employed for the synthesis of hydrous cobalt phosphate thin films, which have applications as electrocatalysts.[7][8]

-

Precursors : Cobalt nitrate (B79036) hexahydrate and urea (B33335).

-

Procedure :

-

Dissolve cobalt nitrate hexahydrate and urea in deionized water to form a homogeneous solution.

-

Place the solution in a stainless-steel autoclave.

-

Maintain the autoclave at a temperature of 393 K for a set duration.

-

Allow the autoclave to cool to room temperature naturally.

-

Rinse the resulting thin film with distilled water.

-

Anneal the film in a nitrogen atmosphere at a specified temperature (e.g., 450 °C or 550 °C) for several hours.[9]

-

-

Characterization : The resulting material's structural and morphological properties are influenced by the concentration of urea.[7]

Solvothermal Synthesis of Organically Templated this compound

This protocol describes the synthesis of the unidimensional organically templated this compound, [H₃N(CH₂)₃NH₃][Co(HPO₄)₂].[3]

-

Reactants :

-

Cobalt(II) oxide (CoO)

-

Ethylene (B1197577) glycol

-

Aqueous phosphoric acid (H₃PO₄, 85 wt%)

-

-

Procedure :

-

Suspend CoO in ethylene glycol with stirring.

-

Add 1,3-diaminopropane to the suspension to act as a structure-directing agent and stir until homogeneous.

-

Add aqueous H₃PO₄ with further stirring to form a gel.

-

Place the gel in a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 433 K for 7 days.

-

-

Product Isolation : The resulting solid product is a biphasic mixture of deep-blue needles of [H₃N(CH₂)₃NH₃][Co(HPO₄)₂] and colorless blocks of the di-ammonium hydrogen phosphate hydrate. The desired product is isolated by washing the solid with glacial acetic acid and methanol (B129727) to remove the diammonium hydrogen phosphate hydrate, followed by drying in air at 344 K.[3]

Synthesis of Lazulite-Related Co₃(HPO₄)₂(OH)₂

This compound was prepared under hydrothermal conditions.

-

Procedure : The synthesis was carried out in sealed gold tubes at 250°C from a mixture of cobalt sulfate (B86663) and ammonium (B1175870) phosphate.[2]

-

Structural Analysis : Due to systematic twinning preventing structural determination from single-crystal data, the structure was determined from X-ray powder data by direct methods and refined using the Rietveld method. Neutron powder diffraction data was used to locate the hydrogen atoms.[2]

Experimental and Analytical Workflow

The synthesis and characterization of this compound crystals typically follow a systematic workflow to ensure the desired phase is obtained and its structure is accurately determined.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterisation of the first unidimensional this compound, [H3N(CH2)3NH3][Co(HPO4)2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 5. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Cobalt Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of cobalt hydrogen phosphate (B84403) (CoHPO₄), a compound of increasing interest in materials science, catalysis, and potentially in biomedical applications. This document details its structural characteristics, physicochemical properties, and reactivity, supported by experimental protocols and data visualizations to facilitate understanding and further research.

Physicochemical Properties

Cobalt hydrogen phosphate is an inorganic compound whose properties can vary depending on its hydration state and crystalline form. The following table summarizes key quantitative data for this compound and related compounds.

| Property | Value | Compound |

| Molecular Formula | CoHPO₄ | This compound |

| Molar Mass | 154.91 g/mol | This compound |

| Crystal System | Monoclinic | Co₃(HPO₄)₂(OH)₂[1] |

| Space Group | P2₁/n | Co₃(HPO₄)₂(OH)₂[1] |

| Lattice Parameters | a = 7.532(1) Å, b = 7.516(1) Å, c = 7.700(2) Å, β = 121.91(1)° | Co₃(HPO₄)₂(OH)₂[1] |

| Solubility Product (pKsp) | 6.7 | CoHPO₄ |

| Appearance | Violet/Purple Crystalline Solid | Cobalt(II) Phosphates |

Crystal Structure

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various methods, with co-precipitation and hydrothermal synthesis being the most common. The following diagram illustrates a general workflow for the synthesis and characterization of CoHPO₄.

References

Electrochemical Properties of Cobalt Hydrogen Phosphate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cobalt hydrogen phosphate (B84403) (CoHPO₄) and its related compounds are emerging as highly promising materials in the fields of energy storage and catalysis due to their unique electrochemical properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and performance of cobalt hydrogen phosphate-based materials in various electrochemical applications, including supercapacitors, the oxygen evolution reaction (OER), and the hydrogen evolution reaction (HER).

Supercapacitor Applications

This compound has demonstrated significant potential as an electrode material for supercapacitors, devices known for their high power density and long cycle life. The layered structure of these materials facilitates ion intercalation and diffusion, which is crucial for efficient charge storage.[1]

Flower-like amorphous this compound (ACHP) architectures, when grown on nickel foam, have exhibited a high specific capacitance of 411.2 F g⁻¹ at a current density of 1 A g⁻¹.[2] These materials also show excellent rate capability, retaining 82.0% of their capacitance at a higher current density of 10 A g⁻¹, and remarkable cycling stability with over 97.6% capacitance retention after 10,000 charge/discharge cycles.[2] Similarly, ultrathin nanosheets of CoHPO₄·3H₂O have been reported to achieve a specific capacitance of 413 F g⁻¹.[1]

The incorporation of other metals, such as nickel, to form bimetallic hydrogen phosphates like CoNi(HPO₄), can further enhance electrochemical performance. These materials have shown a specific capacitance of 641 Fg⁻¹ at 0.5 A g⁻¹.[3] An asymmetric supercapacitor fabricated using Coₒ.₇₅Niₒ.₂₅(HPO₄) as the positive electrode and activated carbon as the negative electrode delivered a high energy density of 64.88 Wh kg⁻¹ at a power density of 800 W kg⁻¹.[1]

Quantitative Data for Supercapacitor Performance

| Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability (% retention after cycles) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Electrolyte | Reference |

| Amorphous this compound (ACHP) | 411.2 | 1 | 97.6% after 10,000 | - | - | - | [2] |

| CoHPO₄·3H₂O ultrathin nanosheets | 413 | - | >100% after 3,000 | - | - | - | [1] |

| Coₒ.₇₅Niₒ.₂₅(HPO₄) | - | - | 94.8% after 5,000 | 64.88 | 800 | 3 M KOH | [1] |

| NiCo(HPO₄) | 641 | 0.5 | - | - | - | 2 M KOH | [3] |

| Cobalt Phosphate Nanorod Bundles | 1512 | 5 mA cm⁻² | 93% after 2,000 | - | - | - | [4] |

Electrocatalytic Applications

This compound-based materials are also effective electrocatalysts for water splitting, a key process for producing green hydrogen. Their catalytic activity is prominent in both the oxygen evolution reaction (OER) at the anode and the hydrogen evolution reaction (HER) at the cathode.

Oxygen Evolution Reaction (OER)

Hydrous cobalt phosphate thin films have demonstrated remarkable OER performance with a low overpotential of 292 mV at a current density of 10 mA cm⁻² and a Tafel slope of 98 mV dec⁻¹ in a 1.0 M KOH electrolyte.[5] Cobalt phosphate nanorod bundles have also shown enhanced OER activity, achieving an overpotential of 359 mV at 30 mA cm⁻² with a Tafel slope of 60 mV dec⁻¹.[4] The introduction of other metals, such as iron, can further tune the catalytic properties. Fe-doped cobalt phosphate has been shown to be an efficient bifunctional catalyst for both HER and OER.[6] Mechanistic studies suggest that in cobalt-phosphate catalysts, a phosphate species acts as a proton acceptor, facilitating the OER process.[7]

Hydrogen Evolution Reaction (HER)

Cobalt-iron-phosphate ((Co,Fe)PO₄) electrocatalysts have shown high activity and durability for HER in alkaline seawater, delivering a current density of 10 mA/cm² at an overpotential of 137 mV.[8] These catalysts also exhibit a low Tafel slope of -71 mV/dec, indicating favorable reaction kinetics.[8] The performance of cobalt-phosphorus (Co-P) coatings is dependent on the phosphorus content, with a Co-P coating containing 11 wt% P exhibiting an overpotential of 98.9 mV to achieve a current density of 10 mA cm⁻².[9]

Quantitative Data for Electrocatalytic Performance

| Material | Application | Overpotential (mV) @ Current Density (mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |

| Hydrous Cobalt Phosphate | OER | 292 @ 10 | 98 | 1.0 M KOH | [5] |

| Cobalt Phosphate Nanorod Bundles | OER | 359 @ 30 | 60 | - | [4] |

| (Co,Fe)PO₄ | HER | 137 @ 10 | -71 | 1 M KOH + seawater | [8] |

| (Co,Fe)₃O₄ | HER | 191 @ -10 | -77 | 1 M KOH | [8] |

| (Co,Fe)OOH | HER | 215 @ -10 | -85 | 1 M KOH | [8] |

| Co-P (11 wt% P) | HER | 98.9 @ 10 | - | 1 M KOH | [9] |

| Co-P (8 wt% P) | HER | 107.6 @ 10 | - | 1 M KOH | [9] |

| Co-P (5 wt% P) | HER | 165.9 @ 10 | - | 1 M KOH | [9] |

| Co-P (1.6 wt% P) | HER | 218.2 @ 10 | - | 1 M KOH | [9] |

| Co-P (0.4 wt% P) | HER | 253.9 @ 10 | - | 1 M KOH | [9] |

| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | HER | 108.1 @ 100 | - | 1.0 M KOH | [10] |

| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | HER | 128.8 @ 100 | - | 0.5 M H₂SO₄ | [10] |

| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | HER | 291.5 @ 100 | - | 1.0 M PBS | [10] |

| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | OER | - | 40.2 | 1.0 M KOH | [6] |

Experimental Protocols

The synthesis and characterization of this compound materials involve various established and novel techniques.

Synthesis Methodologies

A variety of methods have been employed to synthesize this compound and its derivatives with controlled morphologies and properties.

-

Hydrothermal/Solvothermal Method : This is a common technique for synthesizing crystalline this compound materials.[11] For instance, amorphous this compound nanoflowers were prepared via a low-temperature (50 °C) hydrothermal approach using sodium hexametaphosphate as the phosphorus source.[2] Ultrathin CoHPO₄·3H₂O nanosheets have also been synthesized using a one-pot hydrothermal method.[1] Nickel-cobalt hydrogen phosphate (NiCo(HPO₄)) has been synthesized using a one-step solvothermal method with water, ethanol, and glycerol (B35011) as solvents.[3]

-

Chemical Bath Deposition : This method has been used to synthesize 1D bimetallic hydrogen phosphate [Coₒ.₇₅Niₒ.₂₅(HPO₄)] nanorods directly onto a substrate.[1]

-

Electrochemical Deposition : This technique allows for the creation of thin films of cobalt phosphate on conductive substrates with excellent control over thickness and morphology.[11] Amorphous cobalt phosphate (Co-Pi) films can be electrodeposited from phosphate-buffered solutions containing Co²⁺ ions.[11] A one-step electrodeposition approach from a Reline-based deep eutectic solvent has been used to fabricate Fe-doped cobalt-phosphate nanosheets.[6][10]

-

Chemical Precipitation : This versatile method is often used for synthesizing cobalt phosphate materials at room temperature, particularly as nanoparticles and microstructures.[11]

-

Phosphidation : This technique involves the conversion of a precursor, such as cobalt-iron oxide, into cobalt-iron-phosphate through a chemical transformation reaction.[8]

Electrochemical Characterization

The electrochemical properties of this compound materials are typically evaluated using a three-electrode system in an appropriate electrolyte.

-

Working Electrode : The synthesized this compound material is coated onto a conductive substrate (e.g., nickel foam, copper foil, or glassy carbon).

-

Counter Electrode : A platinum wire or graphite (B72142) rod is commonly used as the counter electrode.

-

Reference Electrode : A saturated calomel (B162337) electrode (SCE), Ag/AgCl, or Hg/HgO electrode serves as the reference.

-

Electrolyte : The choice of electrolyte depends on the application, with KOH being common for alkaline media and phosphate-buffered saline (PBS) for neutral conditions.

The following electrochemical measurements are routinely performed:

-

Cyclic Voltammetry (CV) : To determine the capacitive behavior and redox reactions.

-

Galvanostatic Charge-Discharge (GCD) : To calculate the specific capacitance, energy density, and power density.

-

Electrochemical Impedance Spectroscopy (EIS) : To investigate the charge transfer resistance and ion diffusion kinetics.

-

Linear Sweep Voltammetry (LSV) : To evaluate the electrocatalytic activity for OER and HER, from which overpotential and Tafel slopes are derived.

Conclusion

This compound and its composite materials have demonstrated exceptional performance in both energy storage and electrocatalysis. Their versatile synthesis methods allow for the tailoring of their morphology and composition to optimize electrochemical properties. The high specific capacitance and excellent cycling stability make them prime candidates for next-generation supercapacitors. Furthermore, their catalytic efficiency in OER and HER is crucial for advancing water-splitting technologies for sustainable hydrogen production. Future research will likely focus on further enhancing their performance through nanostructuring, doping with other elements, and fabricating advanced composite materials.

References

- 1. ir.vistas.ac.in [ir.vistas.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Cobalt phosphate nanorod bundles for efficient supercapacitor and oxygen evolution reaction applications and their temperature dependence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic studies of the oxygen evolution reaction by a cobalt-phosphate catalyst at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cobalt–Iron–Phosphate Hydrogen Evolution Reaction Electrocatalyst for Solar-Driven Alkaline Seawater Electrolyzer | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound|CoHO4P|13596-21-9 [benchchem.com]

An In-depth Technical Guide on the Thermal Stability of Cobalt Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of cobalt hydrogen phosphate (B84403), detailing its decomposition pathway, critical temperature ranges, and the methodologies for its analysis. The information presented is intended to support research and development activities where the thermal properties of this compound are of interest.

Introduction

Cobalt hydrogen phosphate (CoHPO₄) and its hydrated forms are inorganic compounds with applications in catalysis, energy storage, and as precursors for the synthesis of other cobalt-containing materials. Their thermal stability is a critical parameter that dictates their processing conditions and suitability for various applications. This guide focuses on the thermal decomposition of hydrated this compound, a process characterized by dehydration followed by condensation into cobalt pyrophosphate.

Synthesis of this compound

A common method for the synthesis of hydrated this compound is through a co-precipitation reaction. This process involves the controlled mixing of aqueous solutions of a soluble cobalt(II) salt and an ammonium (B1175870) phosphate source.

Experimental Protocol: Co-precipitation Synthesis of Cobalt Ammonium Phosphate Monohydrate

This protocol outlines the synthesis of a precursor that can be thermally treated to obtain this compound.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other soluble cobalt(II) salt

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonium hydroxide (B78521) (NH₄OH) solution (for pH adjustment)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of the cobalt(II) salt.

-

Prepare a 0.1 M aqueous solution of diammonium hydrogen phosphate.

-

-

Precipitation:

-

Slowly add the cobalt(II) salt solution to the diammonium hydrogen phosphate solution under constant stirring.

-

Monitor the pH of the mixture and adjust it to a range of 4.6 to 5.9 for the formation of the monohydrate by the dropwise addition of ammonium hydroxide solution. A precipitate will form.[1]

-

-

Aging:

-

Continue to stir the suspension for 1 to 2 hours to allow for the growth and aging of the precipitate.[1]

-

-

Washing and Filtration:

-

Separate the precipitate from the solution using a Büchner funnel.

-

Wash the precipitate multiple times with deionized water to remove unreacted precursors and byproducts.[1]

-

-

Drying:

-

Dry the collected precipitate in an oven at 60-80 °C until a constant weight is achieved. The resulting product is cobalt ammonium phosphate monohydrate.[1]

-

Thermal Analysis of this compound

The thermal stability of this compound is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal events as a function of temperature.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis

Instrumentation:

-

A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is used.

Sample Preparation:

-

A small amount of the finely ground this compound hydrate (B1144303) (typically 5-15 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

Analysis Conditions:

-

Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as dry nitrogen or air, with a constant flow rate (e.g., 50-100 mL/min).

-

Heating Rate: A linear heating rate, commonly between 5 to 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically up to 1000 °C.

-

Reference Material: For DTA/DSC, an inert reference material such as α-alumina is used.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound, such as CoHPO₄·1.5H₂O, generally proceeds in a two-step process. The first step involves the removal of water of hydration, followed by a second step where the anhydrous this compound undergoes condensation to form cobalt pyrophosphate.

Step 1: Dehydration

The initial mass loss observed in the TGA curve corresponds to the release of water molecules from the crystal lattice. For CoHPO₄·1.5H₂O, this dehydration step results in the formation of anhydrous CoHPO₄.

Step 2: Condensation

Upon further heating, the anhydrous this compound undergoes a condensation reaction, where two molecules of CoHPO₄ combine to form one molecule of cobalt pyrophosphate (Co₂P₂O₇) and one molecule of water.

The overall decomposition reaction can be represented as:

2(CoHPO₄·1.5H₂O) (s) → 2CoHPO₄ (s) + 3H₂O (g) 2CoHPO₄ (s) → Co₂P₂O₇ (s) + H₂O (g)

Quantitative Data

The following tables summarize the expected quantitative data from the thermal analysis of hydrated this compound. The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

Table 1: Thermal Decomposition Data for Hydrated this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Products |

| Dehydration | 100 - 250 | Varies with hydration state | Anhydrous CoHPO₄, H₂O |

| Condensation | 250 - 500 | Varies with hydration state | Co₂P₂O₇, H₂O |

Note: The temperature ranges and mass loss percentages are illustrative and can vary based on the specific hydrate and experimental conditions.

For a hypothetical CoHPO₄·1.5H₂O, the theoretical mass losses would be:

-

Dehydration: (1.5 * 18.015 g/mol ) / 181.92 g/mol * 100% ≈ 14.85%

-

Condensation: (0.5 * 18.015 g/mol ) / 181.92 g/mol * 100% ≈ 4.95%

-

Total Mass Loss: ≈ 19.80%

Conclusion

The thermal stability of this compound is characterized by a multi-step decomposition process involving dehydration and condensation. Understanding this thermal behavior is essential for the controlled synthesis of cobalt pyrophosphate and for defining the operational limits of this compound in various applications. The provided experimental protocols and decomposition pathway serve as a foundational guide for researchers and professionals working with this class of materials. Further detailed studies are recommended to elucidate the precise kinetics and mechanism of decomposition under specific experimental conditions.

References

A Comprehensive Technical Guide to the Solvothermal Synthesis of Cobalt Hydrogen Phosphate for Advanced Research Applications

This technical guide provides an in-depth exploration of the solvothermal synthesis of cobalt hydrogen phosphate (B84403) (CoHPO₄), a material of significant interest for researchers, scientists, and professionals in drug development and advanced materials science. This document details the core principles of the solvothermal method, offering a comparative analysis of various synthesis parameters and their impact on the final product's properties. Furthermore, it furnishes detailed experimental protocols for both synthesis and characterization, ensuring reproducibility and facilitating further innovation in the field.

Introduction to Solvothermal Synthesis and Cobalt Hydrogen Phosphate

Solvothermal synthesis is a versatile method for the preparation of a wide range of inorganic materials with controlled size, shape, and crystallinity. The process involves a chemical reaction in a closed system, typically a Teflon-lined stainless-steel autoclave, where a solvent is heated above its boiling point to create high-pressure conditions. This environment facilitates the dissolution of precursors and promotes the crystallization of the desired product.

This compound has garnered considerable attention due to its potential applications in catalysis, energy storage, and biomedicine. Its unique structural and electrochemical properties make it a promising candidate for the development of high-performance supercapacitors, batteries, and electrocatalysts for reactions like the oxygen evolution reaction (OER). The solvothermal method offers a powerful tool to tailor the morphology and, consequently, the performance of this compound materials.

Experimental Protocols

This section provides detailed methodologies for the solvothermal synthesis of this compound with varying morphologies and for the subsequent characterization of the synthesized materials.

Solvothermal Synthesis of this compound

2.1.1. Synthesis of Unidimensional Organically Templated this compound

This protocol is adapted from the synthesis of [H₃N(CH₂)₃NH₃][Co(HPO₄)₂] and is suitable for producing crystalline, one-dimensional structures.[1][2][3]

-

Precursor Preparation:

-

Suspend 0.4 g of cobalt(II) oxide (CoO) in 6 cm³ of ethylene (B1197577) glycol in a beaker with constant stirring.

-

Add 1.5 cm³ of 1,3-diaminopropane (B46017) to the suspension to act as a structure-directing agent. Stir until the mixture becomes homogeneous.

-

Slowly add 1.5 cm³ of 85 wt% phosphoric acid (H₃PO₄) with continuous stirring to form a gel.

-

-

Solvothermal Reaction:

-

Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 433 K (160 °C) for 7 days.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

-

Product Isolation:

-

Collect the solid product by filtration.

-

Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and organic residues.

-

Dry the final product in an oven at 60 °C for 12 hours.

-

2.1.2. Synthesis of Flower-like this compound Architectures

This protocol focuses on creating hierarchical, flower-like microstructures which can offer a high surface area.

-

Precursor Preparation:

-

Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) in a molar ratio of 1:1 in a mixed solvent of ethanol and water.

-

To influence the morphology, additives like polyvinyl alcohol (PVA) as a surfactant and pyrazole (B372694) as a shape modifier can be introduced to the solution.

-

-

Solvothermal Reaction:

-

Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature between 120 °C and 180 °C for a duration of 6 to 24 hours. The specific temperature and time will influence the final morphology.

-

-

Product Isolation:

-

After cooling, the precipitate is collected by centrifugation or filtration.

-

Wash the product sequentially with deionized water and absolute ethanol.

-

Dry the product under vacuum at 60 °C for 12 hours.

-

Characterization Techniques

2.2.1. Powder X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phase and determine the crystallite size of the synthesized this compound.

-

Procedure:

-

Grind the dried powder sample to a fine, homogeneous powder using an agate mortar and pestle.

-

Mount the powdered sample onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder's surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters: typically, Cu Kα radiation (λ = 1.5406 Å) is used. Set the desired 2θ range (e.g., 10-80°) and a scan speed (e.g., 2°/min).

-

Initiate the scan and collect the diffraction pattern.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

-

2.2.2. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

-

Objective: To visualize the morphology, particle size, and microstructure of the synthesized material.

-

Procedure for SEM:

-

Mount a small amount of the powder sample onto an aluminum stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

-

Introduce the coated sample into the SEM chamber.

-

Acquire images at various magnifications to observe the overall morphology and surface features.

-

-

Procedure for TEM:

-

Disperse a small amount of the powder in a suitable solvent (e.g., ethanol) and sonicate for several minutes to create a uniform suspension.

-

Drop-cast a few drops of the suspension onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely.

-

Place the grid in the TEM sample holder and insert it into the microscope.

-

Acquire bright-field images, dark-field images, and selected area electron diffraction (SAED) patterns to analyze the morphology, crystallinity, and lattice structure.

-

2.2.3. Electrochemical Measurements

-

Objective: To evaluate the electrochemical performance of the this compound as a supercapacitor electrode.

-

Working Electrode Preparation:

-

Prepare a slurry by mixing the active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a few drops of N-methyl-2-pyrrolidone (NMP).

-

Stir the mixture overnight to form a homogeneous slurry.

-

Coat the slurry onto a current collector (e.g., nickel foam or stainless steel foil) and press it under a certain pressure.

-

Dry the electrode in a vacuum oven at 80-120 °C for 12 hours.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell in an appropriate electrolyte (e.g., 2 M KOH).

-

Use the prepared this compound electrode as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

-

Measurement Procedures:

-

Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window to assess the capacitive behavior.

-

Galvanostatic Charge-Discharge (GCD): Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to investigate the charge transfer resistance and ion diffusion kinetics.

-

Data Presentation: Comparative Analysis of Synthesis Parameters

The properties of solvothermally synthesized this compound are highly dependent on the reaction conditions. The following tables summarize the influence of key parameters on the material's characteristics.

Table 1: Effect of Solvent on the Properties of this compound

| Solvent System | Morphology | Crystallite Size (nm) | Specific Capacitance (F/g) at 1 A/g | Reference |

| Ethylene Glycol/Water | Nanoflowers | 30-50 | ~350 | Hypothetical Data |

| Ethanol/Water | Microspheres | 50-80 | ~280 | Hypothetical Data |

| N,N-Dimethylformamide (DMF) | Nanoplates | 20-40 | ~410 | Hypothetical Data |

| Water (Hydrothermal) | Irregular Particles | 80-120 | ~200 | Hypothetical Data |

Table 2: Effect of Temperature and Time on the Properties of this compound (in Ethanol/Water)

| Temperature (°C) | Time (h) | Morphology | Crystallite Size (nm) | Specific Capacitance (F/g) at 1 A/g | Reference |

| 120 | 12 | Nanoparticles | 25-40 | ~320 | Hypothetical Data |

| 150 | 12 | Microspheres | 50-70 | ~280 | Hypothetical Data |

| 180 | 12 | Agglomerated Spheres | 70-100 | ~250 | Hypothetical Data |

| 150 | 6 | Incomplete Spheres | 40-60 | ~260 | Hypothetical Data |

| 150 | 24 | Well-defined Microspheres | 55-75 | ~290 | Hypothetical Data |

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

Caption: General workflow for the solvothermal synthesis and characterization of this compound.

Proposed Reaction Mechanism

The solvothermal synthesis of this compound is believed to proceed through a dissolution-precipitation mechanism. Under elevated temperature and pressure, the precursors dissolve in the solvent, leading to the formation of cobalt and phosphate ions. These ions then react to form nuclei of this compound, which subsequently grow into larger crystals. The morphology of the final product is influenced by various factors including the solvent's properties (viscosity, polarity), the presence of structure-directing agents, and the reaction kinetics.

Caption: Proposed dissolution-precipitation mechanism for the solvothermal synthesis of CoHPO₄.

Conclusion

This technical guide has provided a comprehensive overview of the solvothermal synthesis of this compound. The detailed experimental protocols for synthesis and characterization, coupled with a comparative analysis of key reaction parameters, offer a valuable resource for researchers aiming to develop advanced materials with tailored properties. The visualization of the experimental workflow and the proposed reaction mechanism further aids in understanding the fundamental principles of this versatile synthesis technique. Future research can build upon this foundation to explore novel solvent systems, structure-directing agents, and doping strategies to further enhance the performance of this compound in various applications.

References

A Technical Guide to Cobalt Hydrogen Phosphate Nanostructures: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cobalt hydrogen phosphate (B84403) nanostructures, focusing on their synthesis methodologies, physicochemical properties, and emerging applications in catalysis and biomedicine. The information presented is collated from recent scientific literature to support research and development in materials science and drug development.

Introduction to Cobalt Hydrogen Phosphate Nanostructures

Cobalt phosphate (Co₃(PO₄)₂) and its hydrogenated variants are inorganic compounds that have garnered significant interest in nanotechnology.[1] When synthesized at the nanoscale, these materials exhibit unique morphologies and properties that are not present in their bulk counterparts. These nanostructures, which can be fabricated into forms such as nanoflowers, nanoplates, nanorods, and spherical nanoparticles, possess high surface areas and distinct electronic properties.[1][2][3] These characteristics make them promising candidates for a variety of applications, including as catalysts in energy production, as sensing elements in biomedical diagnostics, and as potential agents in cancer therapy.[3][4][5][6][7][8] This guide will delve into the technical details of their preparation, the methods used to characterize them, and a summary of their performance in key applications.

Synthesis and Characterization Workflow

The fabrication and subsequent analysis of this compound nanostructures follow a systematic workflow. This process begins with the selection of a synthesis method to produce a specific morphology, followed by a series of characterization techniques to determine the material's physicochemical properties.

Caption: General workflow for the synthesis and characterization of cobalt phosphate nanostructures.

Experimental Protocols for Synthesis

Several methods have been successfully employed to synthesize cobalt phosphate nanostructures with varying morphologies. The choice of method influences particle size, shape, and crystallinity.

This is a straightforward and cost-effective wet chemical method for producing cobalt phosphate nanoparticles.[1]

-

Objective: To synthesize flower-like or plate-like nanostructures.

-

Materials: Cobalt salt (e.g., CoCl₂), a phosphate source (e.g., H₃PO₄), and deionized water. Polyvinyl alcohol (PVA) may be used as a surfactant.[2]

-

Procedure:

-

Prepare aqueous solutions of the cobalt salt and the phosphate source at desired molar concentrations (e.g., 0.1 M - 0.5 M).[1]

-

Add the phosphate solution dropwise to the cobalt salt solution under vigorous stirring at room temperature.

-

If a surfactant like PVA is used, it is added to the initial dissolutions.[2]

-

Observe the formation of a solid precipitate.

-

Continue stirring for a specified period (e.g., 1-2 hours) to ensure a complete reaction.

-

Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove unreacted ions.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

-

This method utilizes microwave irradiation to rapidly synthesize nanoparticles, significantly reducing reaction time.[3][9]

-

Objective: To produce spherical or plate-like nanoparticles.

-

Materials: Cobalt chloride (CoCl₂·6H₂O), sodium phosphate monobasic dihydrate (NaH₂PO₄·2H₂O), and urea.[9]

-

Procedure:

-

Dissolve the cobalt salt and phosphate source in deionized water in a Teflon-lined digestion vessel.

-

Place the vessel in a microwave synthesis system.

-

Apply microwave irradiation at a specific power (e.g., 500 W or 800 W) for a short duration (e.g., 5 to 10 minutes).[3][10]

-

After the reaction, allow the vessel to cool to room temperature.

-

Collect, wash, and dry the resulting nanoparticles as described in the co-precipitation method.

-

This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure, often yielding highly crystalline nanostructures.

-

Objective: To synthesize flower-like nanostructures, particularly for composite materials.[11]

-

Procedure:

-

Prepare a precursor solution containing a cobalt source, a phosphate source, and any other components for the composite material (e.g., Zinc and Indium salts for ZnIn₂S₄).[11]

-

Seal the precursor solution in a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 160-200 °C) for an extended period (e.g., 12-24 hours).

-

After the reaction, cool the autoclave naturally.

-

Collect the product by centrifugation, followed by washing with deionized water and ethanol.

-

Dry the final material under vacuum.

-

Caption: Common synthesis methods and their resulting cobalt phosphate nanostructures.

Physicochemical Properties and Characterization Data

The properties of cobalt phosphate nanostructures are highly dependent on their synthesis method. The following tables summarize key quantitative data from various studies.

| Synthesis Method | Morphology | Size / Dimensions | Crystallite Size (XRD) | Ref. |

| Co-precipitation | Flower-like | Arrangement of plates | - | [1] |

| Co-precipitation | Anisotropic nano-rectangular | - | 27 nm | [1] |

| Reverse Micelle | Spherical nanoparticles | 30–50 nm diameter | - | [1] |

| Microwave (500 W) | Plate-like (forming flowers) | 80 nm thickness | - | [3][9] |

| Microwave (800 W) | Spherical nanoparticles | ~40 nm average diameter | - | [3][9] |

| Hydrothermal (composite) | Flower-like | - | - | [11] |

| Thermal Phosphidation | Large particles | Up to ~200 µm | Amorphous | [12] |

| Catalyst Material | Overpotential (at 10 mA·cm⁻²) | Tafel Slope | Electrolyte | Ref. |

| CoP Nanostructures | -117 mV | - | 0.50 M H₂SO₄ | [13] |

| Amorphous CoPi on CNTs | 105 mV | 32 mV·dec⁻¹ | 0.5 M H₂SO₄ | [4] |

| Co₂P/NPG | 144 mV | 72 mV·dec⁻¹ | 0.5 M H₂SO₄ | [14] |

| CoP-CoₓOᵧ/CC | -43 mV | - | 1 M KOH | [15] |

| Application | Nanostructure | Key Performance Metric | Conditions | Ref. |

| Non-enzymatic Glucose Sensing | CPNs (nanoflowers) | Sensitivity: 7.90 nA/mM·cm² | Physiological pH (7.4) | [5][16] |

| Non-enzymatic Glucose Sensing | CPNs (nanoflowers) | Limit of Detection: 0.3 mM | Physiological pH (7.4) | [5][16] |

| Antiproliferation | Spherical nanoparticles (~40 nm) | Better activity than plates | Human lung cancer cells | [3][10] |

| Antiproliferation | Plate-like nanoparticles (~80 nm) | Less active than spheres | Human lung cancer cells | [3][10] |

Key Applications

Cobalt phosphide (B1233454) nanostructures are highly regarded as cost-effective, non-noble-metal electrocatalysts for the hydrogen evolution reaction (HER), a critical process for renewable energy systems.[14] Their high activity is attributed to a large number of active sites on their nanostructured surfaces.[17] Studies have shown that materials like highly branched CoP nanostructures and amorphous cobalt phosphate on carbon nanotubes exhibit excellent performance with low overpotentials and Tafel slopes, comparable in some cases to precious metal catalysts.[4][13] The synergistic effect between cobalt phosphide and conductive substrates like N, P co-doped graphene can further enhance this activity.[14]

Cobalt phosphate nanostructures have demonstrated significant potential for non-enzymatic glucose sensing.[5] Electrocatalytically active nanoflower structures can detect glucose across a wide range of biologically relevant concentrations at physiological pH (7.4).[5][16] This capability is crucial for developing next-generation glucose monitors for diabetes management. The high sensitivity and low detection limit, coupled with structural stability, make these materials a promising alternative to traditional enzyme-based sensors.[5]

Preliminary in vitro studies have explored the potential of cobalt phosphate nanoparticles as anticancer agents.[3][9] Research has shown that these nanoparticles can inhibit the proliferation of human lung cancer cells.[3][10] Interestingly, the antiproliferative effect appears to be size- and shape-dependent, with smaller, spherical nanoparticles (~40 nm) demonstrating better activity than larger, plate-like structures (~80 nm).[3][10] While these findings are promising, this area of research is still in its early stages. The mechanisms of action are not fully elucidated, and further studies are required to understand their biocompatibility, potential toxicity, and efficacy in vivo before they can be considered for drug development.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of cobalt and hydrogen phosphate-based flower-like structures: Influence of polyvinyl alcohol and pyrazole [redalyc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. wrtq.wzu.edu.cn [wrtq.wzu.edu.cn]

- 5. Cobalt Phosphate Nanostructures for Non-Enzymatic Glucose Sensing at Physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal-based nanoparticle in cancer treatment: lessons learned and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inspirations of Cobalt Oxide Nanoparticle Based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microwave Assisted Synthesis of Cobalt Phosphate Nanoparticles and Their Antiproliferation against Human Lung Cancer Cells and Primary Osteoblasts in Vitro | Zhou | International Journal of Chemistry | CCSE [ccsenet.org]

- 11. Rational Photodeposition of Cobalt Phosphate on Flower-like ZnIn2S4 for Efficient Photocatalytic Hydrogen Evolution [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Highly branched cobalt phosphide nanostructures for hydrogen-evolution electrocatalysis | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nanostructured cobalt–phosphorous catalysts for hydrogen generation from hydrolysis of sodium borohydride solution [ideas.repec.org]

A Technical Guide to the Formation of Cobalt Hydrogen Phosphate Flower-Like Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and formation of cobalt hydrogen phosphate (B84403) and cobalt phosphate micro- and nanostructures with distinct flower-like morphologies. The unique hierarchical architecture of these materials offers a high surface-area-to-volume ratio, making them promising candidates for applications in catalysis, drug delivery systems, and as electrode materials for energy storage. This document details various synthesis methodologies, presents key quantitative data, and elucidates the proposed formation mechanisms.

Synthesis Methodologies and Experimental Protocols

The formation of cobalt hydrogen phosphate flower-like structures can be achieved through several synthetic routes, primarily including chemical synthesis, microwave-assisted methods, and hydrothermal synthesis. Each method offers distinct advantages in controlling the size, morphology, and crystalline phase of the final product.

Chemical Synthesis

A facile chemical synthesis route at room temperature allows for the formation of acicular, flower-like structures of this compound. This method relies on the use of additives to direct the self-assembly of the crystalline structures.

Experimental Protocol:

-

Precursor Solution Preparation: An aqueous solution is prepared by mixing cobalt chloride (CoCl₂) and phosphoric acid (H₃PO₄).

-

Additive Incorporation: To influence the morphology, polyvinyl alcohol (PVA) as a surfactant and pyrazole (B372694) as a shape modifier are added to the precursor solution.

-

Reaction and Aging: The mixture is agitated, typically in an ultrasonic bath, for approximately 15 minutes and then left to age at room temperature for around 20 hours.

-

Sample Preparation for Analysis: A small volume of the resulting suspension containing the flower-like structures is deposited onto a substrate (e.g., a glass slide) and dried by annealing at 70°C in air.

Microwave-Assisted Synthesis

The microwave-assisted method offers a rapid and energy-efficient route to synthesize flower-like cobalt phosphate (Co₃(PO₄)₂·8H₂O) structures. This technique utilizes microwave irradiation to accelerate the crystallization process.

Experimental Protocol:

-

Precursor Solution Preparation: An aqueous solution is prepared by dissolving cobalt sulfate (B86663) heptahydrate (CoSO₄·7H₂O), sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O), and urea (B33335) (CO(NH₂)₂) in deionized water. A surfactant, such as sodium dodecylbenzene (B1670861) sulfonate, is also added.

-

Microwave Irradiation: The solution is subjected to microwave irradiation in a commercial microwave oven. Typical parameters involve an initial high power (e.g., 800 W) for a short duration (e.g., up to 10 minutes).

-

Product Recovery: The resulting precipitate is collected by centrifugation, washed with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts, and finally dried in an oven.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing well-defined crystalline structures by carrying out the reaction in an aqueous solution at elevated temperatures and pressures. This method is particularly effective for synthesizing hydrous cobalt phosphate microflowers.

Experimental Protocol:

-

Precursor Solution Preparation: An aqueous solution is prepared containing a cobalt salt (e.g., cobalt nitrate), a phosphate source (e.g., sodium dihydrogen phosphate), and urea.

-

Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120°C or 393 K) for a predetermined duration.

-

Product Recovery and Cleaning: After the autoclave has cooled to room temperature, the resulting product is collected, washed thoroughly with deionized water and ethanol, and dried under vacuum. The concentration of urea and the reaction temperature are critical parameters that influence the final morphology.

Quantitative Data on Flower-Like Structures

The physical and chemical properties of the synthesized this compound flower-like structures are summarized in the tables below, providing a comparative overview of the outcomes from different synthesis methods.

| Parameter | Chemical Synthesis | Microwave-Assisted Synthesis | Hydrothermal Synthesis |

| Chemical Composition | CoHPO₄ and other cobalt hydrogen polyphosphates[1] | Co₃(PO₄)₂·8H₂O[2] | Hydrous Cobalt Phosphate[3][4] |

| Morphology | Radiating sprays of acicular flower-like structures[1][2] | 3D hierarchical flower-like structures[2] | Microflower-like structures[3][4] |

| Primary Building Blocks | Acicular petals[1][2] | Nanosheets[2] | Microplates/Microflakes[3][4] |

| Parameter | Chemical Synthesis | Microwave-Assisted Synthesis | Hydrothermal Synthesis |

| Overall Structure Diameter | 5 - 10 µm[2] | 6 - 8 µm[2] | Not specified |

| Petal/Plate Cross-section/Thickness | 100 - 300 nm[1][2] | 79 - 125 nm[2] | Not specified |

Formation Mechanism and Visualization

The formation of these intricate flower-like structures is a complex process governed by nucleation and subsequent self-assembly of primary nanocrystals. The proposed mechanisms for each synthesis method are visualized below.

Chemical Synthesis Formation Pathway

In the chemical synthesis method, the additives play a crucial role in directing the anisotropic growth of the this compound crystals.

References

"amorphous cobalt hydrogen phosphate nanosheets"

An In-depth Technical Guide to Amorphous Cobalt Hydrogen Phosphate (B84403) Nanosheets

Abstract

Amorphous cobalt hydrogen phosphate (ACHP) nanosheets are an emerging class of two-dimensional materials attracting significant interest for their unique physicochemical properties. Characterized by a disordered atomic arrangement and high surface area, these nanosheets exhibit remarkable performance, primarily in the fields of energy storage and electrocatalysis. This technical guide provides a comprehensive overview of ACHP nanosheets, detailing their synthesis protocols, key characterization techniques, and performance metrics. While current research heavily emphasizes their application as supercapacitor electrodes and catalysts for the hydrogen evolution reaction (HER), this paper also considers potential, though currently speculative, future directions in biomedical fields. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using high-contrast diagrams.

Introduction

Transition metal phosphates are gaining prominence as electrode materials for energy storage and catalysis due to their layered structures, high redox activity, and structural stability.[1] Among these, amorphous cobalt-based phosphates are particularly noteworthy. The amorphous nature prevents issues like crystal aggregation and provides an abundance of coordinatively unsaturated active sites, while the nanosheet morphology ensures a large electrochemically active surface area.[2] Specifically, flower-like amorphous this compound architectures have demonstrated significantly enhanced electrochemical activity for supercapacitors.[1] This guide synthesizes the current state of knowledge on these materials, focusing on their synthesis, properties, and performance, providing a foundational resource for researchers in materials science and related disciplines.

Synthesis Methodologies

The synthesis of amorphous this compound nanosheets typically involves wet chemical methods that allow for controlled growth at relatively low temperatures. The most common approaches are hydrothermal synthesis and colloidal chemical methods.

Experimental Protocol: Hydrothermal Synthesis of ACHP Nanosheets on Nickel Foam

This protocol describes a facile, one-step hydrothermal method to grow flower-like ACHP architectures directly on a conductive nickel foam (NF) substrate, making it suitable for direct use as an electrode.[1]

-

Substrate Preparation: A piece of nickel foam (e.g., 1x2 cm) is cleaned sequentially with acetone, ethanol (B145695), and deionized (DI) water in an ultrasonic bath for 15 minutes each to remove surface impurities.

-

Precursor Solution: Prepare an aqueous solution by dissolving cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and sodium hexametaphosphate ((NaPO₃)₆) in DI water. A typical concentration might involve a 2:1 molar ratio of Co to P.

-

Hydrothermal Reaction: The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and maintained at a low temperature, such as 50°C, for several hours.[1]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The nickel foam, now coated with a layer of ACHP, is removed from the solution.

-

Washing and Drying: The coated NF is rinsed multiple times with DI water and ethanol to remove any unreacted precursors and by-products. It is then dried in a vacuum oven at 60°C overnight.

References

Methodological & Application

Application Notes and Protocols: Cobalt Hydrogen Phosphate for the Oxygen Evolution Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of cobalt hydrogen phosphate (B84403) and related cobalt phosphate materials as efficient electrocatalysts for the Oxygen Evolution Reaction (OER). Detailed experimental protocols and performance data are included to facilitate the replication and further development of these promising materials for clean energy technologies.

Introduction

The oxygen evolution reaction (OER), 4OH⁻ → O₂ + 2H₂O + 4e⁻ (in alkaline media), is a critical process in various renewable energy systems, including water splitting for hydrogen production and metal-air batteries. However, the sluggish kinetics of the OER often necessitate the use of expensive noble metal catalysts. Cobalt-based materials, particularly cobalt phosphates, have emerged as cost-effective and highly active alternatives. These materials exhibit excellent stability and high catalytic activity in alkaline and neutral conditions. This document outlines key synthesis methodologies and electrochemical evaluation protocols for cobalt hydrogen phosphate and its derivatives as OER catalysts.

Synthesis Protocols

Several methods have been successfully employed to synthesize cobalt phosphate-based materials with controlled morphology and composition, which in turn influences their electrocatalytic performance.

Hydrothermal Synthesis of Hydrous Cobalt Phosphate

This method yields highly active, crystalline cobalt phosphate thin films directly onto a substrate.

Protocol:

-

Substrate Preparation: Clean a conductive substrate (e.g., stainless steel mesh or nickel foam) by sonicating sequentially in hexane, acetone, and deionized water for 5 minutes each.

-

Precursor Solution: Prepare a 20 mL aqueous solution containing:

-

Cobalt Nitrate Hexahydrate (Co(NO₃)₂·6H₂O): 0.4 mmol

-

Phosphoric Acid (H₃PO₄, 85%): Concentration can be varied (e.g., 0.84 to 8.14 wt%) to optimize performance.[1]

-

Urea (B33335) (CO(NH₂)₂): The concentration of urea, as a hydrolyzing agent, can be varied to control the morphology of the resulting material.[2][3]

-

-

Hydrothermal Reaction:

-

Place the cleaned substrate vertically into a 50 mL Teflon-lined stainless-steel autoclave containing the precursor solution.

-

Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-200°C) for a designated time (e.g., 12 hours).[1] A temperature of 393 K (120°C) has also been reported.[2][3]

-

-

Post-Treatment:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Retrieve the substrate, rinse it thoroughly with deionized water and ethanol, and dry it in an oven.

-

Electroless Deposition of Cobalt-Phosphorus (Co-P) Coatings

This technique allows for the uniform deposition of amorphous Co-P films on various substrates.

Protocol:

-

Substrate Preparation: Prepare a copper sheet by cleaning it as described in the hydrothermal protocol.

-

Electroless Plating Bath: Prepare a solution containing:

-

Cobalt Sulfate (CoSO₄)

-

Sodium Hypophosphite (NaH₂PO₂) as the reducing agent and phosphorus source. The concentration of sodium hypophosphite is varied to control the phosphorus content in the final coating.[4]

-

A complexing agent (e.g., sodium citrate) to stabilize the cobalt ions.

-

The pH of the bath is typically adjusted to be alkaline.

-

-

Deposition:

-

Immerse the cleaned copper substrate in the electroless plating bath.

-

Maintain the bath at a constant temperature (e.g., 80-90°C) for a specific duration to achieve the desired coating thickness.

-

-

Final Steps:

-

Remove the coated substrate from the bath.

-

Rinse it with deionized water and dry it.

-

Electrodeposition of Cobalt Phosphate (Co-Pi)

Electrodeposition offers excellent control over the film thickness and morphology.

Protocol:

-

Electrolyte Preparation: Prepare an electrolyte solution, for instance, a phosphate buffer solution (e.g., 0.1 M potassium phosphate, KPi, at pH 7 or 8) containing a cobalt salt (e.g., 0.5 mM cobalt nitrate).

-

Electrochemical Setup:

-

Use a three-electrode setup with the desired conductive substrate as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).

-

-

Deposition:

-

Apply a constant potential (potentiostatic deposition) to the working electrode (e.g., 1.05 V vs. a reference electrode) for a set duration. The deposition time will determine the film thickness.[5]

-

Alternatively, cyclic voltammetry can be used to grow the film.

-

-

Post-Deposition:

-

After deposition, rinse the electrode with deionized water to remove any residual electrolyte.

-

Experimental Protocols for OER Evaluation

Working Electrode Preparation

-

For directly grown films: The substrate with the synthesized this compound is used directly as the working electrode. The active surface area should be well-defined (e.g., 1x1 cm²).[1]

-

For powdered catalysts:

-

Prepare a catalyst ink by dispersing a specific amount of the catalyst powder (e.g., 5 mg) in a solvent mixture (e.g., 1 mL of a water/ethanol solution).[6]

-

Add a small amount of a binder, such as Nafion® solution (e.g., 4 µL), to the suspension.[6]

-

Soncate the mixture to form a homogeneous ink.

-

Drop-cast a precise volume of the ink (e.g., 5 µL) onto a glassy carbon electrode and let it dry.[6]

-

Electrochemical Measurements

All electrochemical measurements should be performed in a standard three-electrode cell containing an alkaline electrolyte (typically 1.0 M KOH).

-

Activation: Before recording OER data, the catalyst is often activated by cycling the potential for a number of scans (e.g., 25 cycles) in the potential window of interest.[6]

-

Linear Sweep Voltammetry (LSV):

-

Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 1-10 mV/s) in the OER region.[6]

-

The potential should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(ref) + 0.0591 * pH + E°(ref).

-

The overpotential (η) required to reach a current density of 10 mA/cm² is a key metric for catalyst performance.

-

-

Tafel Analysis:

-

The Tafel slope is determined from the linear region of the Tafel plot (η vs. log(j)), which is derived from the LSV data.

-

The Tafel equation is η = b * log(j) + a, where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable OER kinetics.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

EIS is performed at a specific overpotential to investigate the charge transfer resistance (Rct) of the catalyst. A smaller Rct value signifies faster charge transfer kinetics.

-

-

Chronoamperometry/Chronopotentiometry:

-

The long-term stability of the catalyst is evaluated by holding the electrode at a constant potential (chronoamperometry) or a constant current density (chronopotentiometry, e.g., 10 mA/cm²) for an extended period (e.g., 10-24 hours).[3] A stable current or potential over time indicates good durability.

-

Data Presentation

The performance of various cobalt phosphate-based OER catalysts is summarized in the tables below for easy comparison.

Table 1: OER Performance of Hydrothermally Synthesized Cobalt Phosphates in 1.0 M KOH

| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |

| Hydrous Cobalt Phosphate | 292 | 98 | Stable for 10 h at 10 mA/cm² | [3] |

| 0.84-CoFePi on SSM | ~240 (onset) | Not specified | Stable for 12 h | [1] |

| Co₃(PO₄)₂-NC | 350 | 60.7 | Good | [7] |

Table 2: OER Performance of Electrolessly Deposited Co-P Coatings in 1.0 M KOH

| P Content (wt%) | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

| 0.4 | 434 | Not specified | [4] |

| 1.6 | 434 | Not specified | [4] |

| 5 | 400 | Not specified | [4] |

| 8 | 378 | Not specified | [4] |

| 11 | 413 | Not specified | [4] |

Visualizations

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. web.stanford.edu [web.stanford.edu]

- 6. dspace.cityu.edu.hk [dspace.cityu.edu.hk]

- 7. jksus.org [jksus.org]

Cobalt Hydrogen Phosphate: A Promising Catalyst for Hydrogen Evolution

Application Notes and Protocols for Researchers

In the quest for clean and sustainable energy, the hydrogen evolution reaction (HER) through water electrolysis stands out as a pivotal technology. The efficiency of this process hinges on the development of cost-effective and highly active catalysts. Cobalt hydrogen phosphate (B84403) and its derivatives have emerged as a promising class of non-precious metal catalysts, exhibiting remarkable activity and stability for the HER. These application notes provide a comprehensive overview of cobalt hydrogen phosphate-based catalysts, including detailed experimental protocols for their synthesis and electrochemical evaluation, alongside a summary of their performance metrics.

Overview of this compound Catalysts

Cobalt-based phosphate materials, including cobalt phosphate (CoPi), cobalt phosphide (B1233454) (CoP), and various doped and composite materials, have garnered significant attention for their catalytic prowess in the HER.[1] The synergy between cobalt centers and phosphate moieties is believed to facilitate efficient charge transfer and provide favorable active sites for proton reduction.[2] The performance of these catalysts can be tuned by modifying their composition, morphology, and the supporting substrate. For instance, doping with other transition metals like iron can enhance catalytic activity, while nanostructuring can increase the electrochemically active surface area.[2][3]

Quantitative Performance Data

The efficacy of a hydrogen evolution catalyst is primarily assessed by its overpotential (the additional potential required beyond the thermodynamic minimum to drive the reaction at a given rate) and its Tafel slope (which provides insight into the reaction mechanism). A lower overpotential at a specific current density (typically 10 mA/cm²) and a smaller Tafel slope are indicative of a more efficient catalyst. The following tables summarize the performance of various this compound-based catalysts reported in the literature.

Table 1: Performance of Cobalt-Phosphorus Coatings for HER in 1 M KOH [3]

| Phosphorus Content (wt%) | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) |

| 0.4 | 253.9 | - |

| 1.6 | 218.2 | - |

| 5 | 165.9 | - |

| 8 | 107.6 | - |

| 11 | 98.9 | - |

Table 2: Performance of Cobalt-Iron-Phosphate for HER [2]

| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) |

| (Co,Fe)PO₄ | 1 M KOH | 122 | -71 |

| (Co,Fe)₃O₄ | 1 M KOH | 191 | -77 |

| (Co,Fe)OOH | 1 M KOH | 215 | -85 |

| Bare Iron Foam | 1 M KOH | - | -111 |

| (Co,Fe)PO₄ | 1 M KOH + 0.5 M NaCl | 134 | - |

| (Co,Fe)PO₄ | 1 M KOH + Seawater | 137 | - |

Table 3: Performance of Cobalt Phosphide Catalysts [4]

| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) |

| Co₂P/NPG | - | 144 | 72 |

| Co₂P | - | 266 | - |

| NPG | - | 467 | - |

Experimental Protocols

Synthesis of this compound Catalysts

Two common methods for the synthesis of cobalt phosphate-based catalysts are hydrothermal synthesis and electrodeposition.

Protocol 3.1.1: Hydrothermal Synthesis of Hydrous Cobalt Phosphate [2][5]

This protocol describes the synthesis of hydrous cobalt phosphate thin films on a substrate.

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Urea (B33335) (CO(NH₂)₂)

-

Deionized (DI) water

-

Substrate (e.g., stainless steel, fluorine-doped tin oxide (FTO) glass)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare an aqueous solution of cobalt(II) nitrate and urea. The concentrations can be varied to optimize the morphology and performance of the catalyst.

-

Clean the substrate thoroughly by sonication in acetone, ethanol, and DI water.

-

Place the cleaned substrate in the Teflon liner of the autoclave.

-

Pour the precursor solution into the Teflon liner.

-

Seal the autoclave and heat it to the desired temperature (e.g., 393 K) for a specific duration (e.g., several hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Remove the substrate, rinse it with DI water and ethanol, and dry it in an oven.

Protocol 3.1.2: Electrodeposition of Amorphous Cobalt Phosphate [5][6]

This protocol details the electrochemical deposition of an amorphous cobalt phosphate film onto a conductive substrate.

Materials:

-

Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O)

-

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)

-

Boric acid (H₃BO₃)

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Conductive substrate (e.g., glassy carbon electrode (GCE), FTO glass)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode: substrate, counter electrode: platinum wire, reference electrode: Ag/AgCl)

Procedure:

-

Prepare the deposition solution containing CoSO₄·7H₂O, NaH₂PO₂·H₂O, and H₃BO₃ in DI water.

-

Set up the three-electrode cell with the cleaned substrate as the working electrode.

-

Immerse the electrodes in the deposition solution.

-

Perform electrodeposition using cyclic voltammetry (CV) or chronoamperometry at a constant potential. For CV, cycle the potential within a defined range (e.g., -1.8 V to +0.5 V vs. RHE) at a specific scan rate (e.g., 50 mV/s).[5] For chronoamperometry, apply a constant potential (e.g., 1.1 V vs. NHE).[6]

-

After deposition, gently rinse the working electrode with DI water and dry it at room temperature.[5]

Electrochemical Evaluation of HER Activity

The catalytic performance of the prepared this compound materials is evaluated using a standard three-electrode electrochemical setup.

Protocol 3.2.1: Preparation of the Working Electrode

Materials:

-

As-synthesized catalyst powder

-

Nafion solution (5 wt%)

-

Ethanol or isopropanol

-

DI water

-

Glassy carbon electrode (GCE) or other conductive substrate

-

Micropipette

Procedure:

-

Prepare a catalyst ink by dispersing a known amount of the catalyst powder in a mixture of water, ethanol/isopropanol, and Nafion solution.

-

Sonicate the mixture to form a homogeneous suspension.

-

Drop-cast a specific volume of the catalyst ink onto the surface of the cleaned GCE.

-

Allow the solvent to evaporate at room temperature, leaving a thin film of the catalyst on the electrode.

Protocol 3.2.2: Electrochemical Measurements

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (prepared as in 3.2.1)

-

Counter electrode (e.g., graphite (B72142) rod or platinum wire)

-

Reference electrode (e.g., Ag/AgCl or Calomel electrode)

-

Electrolyte (e.g., 0.5 M H₂SO₄, 1.0 M KOH, or phosphate buffered saline (PBS) at pH 7)

-

High-purity hydrogen or nitrogen gas

Procedure:

-

Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

-

Fill the cell with the desired electrolyte.

-

Purge the electrolyte with high-purity hydrogen or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

-

Cyclic Voltammetry (CV): Perform several CV cycles in a potential window where no faradaic reactions occur to stabilize the electrode surface.

-

Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a value near the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 1-5 mV/s). The resulting current is due to the hydrogen evolution reaction.

-

Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer kinetics of the catalyst.

-

Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., several hours) to evaluate the long-term stability of the catalyst.

Visualized Workflows and Mechanisms

To better illustrate the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

References

- 1. A cobalt molecular catalyst for hydrogen evolution reaction with remarkable activity in phosphate buffered water solution - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00209A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. web.stanford.edu [web.stanford.edu]

Application Notes and Protocols: Hydrothermal Synthesis of Cobalt Hydrogen Phosphate for Supercapacitors

Introduction

Cobalt hydrogen phosphate (B84403) (CoHPO₄) and its hydrated forms are emerging as highly promising electrode materials for supercapacitors.[1] These materials are attractive due to their low cost, environmental friendliness, high thermal and chemical stability, and impressive electrochemical performance.[1] The hydrothermal synthesis route is a particularly effective and versatile method for producing CoHPO₄ with controlled morphologies, such as ultrathin nanosheets and flower-like architectures, which are beneficial for supercapacitor applications.[1][2][3] The unique layered structures can facilitate rapid ion transport, a key requirement for high-performance energy storage devices.[1] These application notes provide detailed protocols for the synthesis, characterization, and electrochemical evaluation of cobalt hydrogen phosphate for researchers in materials science and energy storage.

Section 1: Synthesis Protocol

This section details a representative one-pot hydrothermal method for synthesizing CoHPO₄·3H₂O ultrathin nanosheets, adapted from established procedures.[2][4]

Protocol 1.1: Hydrothermal Synthesis of CoHPO₄·3H₂O Nanosheets

Objective: To synthesize this compound dihydrate nanosheets via a facile hydrothermal reaction.

Materials and Reagents:

-

Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Urea (B33335) (CO(NH₂)₂)[5][6]

-

Deionized (DI) water

Equipment:

-

50 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer and stir bars